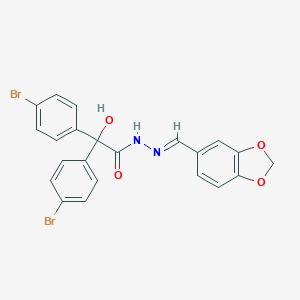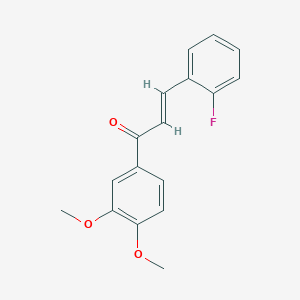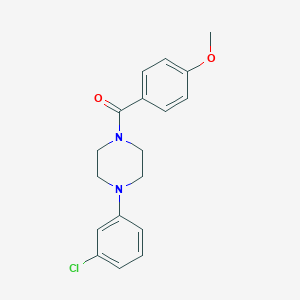![molecular formula C16H12N2O2S2 B415652 (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B415652.png)
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone in the presence of a base to yield the thiazolidinone ring . The final step involves the Knoevenagel condensation of the thiazolidinone with pyridine-3-carbaldehyde under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Medicinal Chemistry: It has shown promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which (5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, in anticancer applications, it may inhibit enzymes like topoisomerase or kinases, leading to the disruption of cancer cell growth and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-thioxo-4-thiazolidinone: Lacks the pyridinylmethylene group, resulting in different chemical properties and biological activities.
5-(4-Methoxyphenyl)-2-thioxo-4-thiazolidinone: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
(5E)-3-(4-METHOXYPHENYL)-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to the presence of both methoxyphenyl and pyridinylmethylene groups, which enhance its chemical reactivity and potential for diverse applications. This combination of functional groups allows for a broader range of chemical modifications and interactions with biological targets .
属性
分子式 |
C16H12N2O2S2 |
|---|---|
分子量 |
328.4g/mol |
IUPAC 名称 |
(5E)-3-(4-methoxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H12N2O2S2/c1-20-13-6-4-12(5-7-13)18-15(19)14(22-16(18)21)9-11-3-2-8-17-10-11/h2-10H,1H3/b14-9+ |
InChI 键 |
PQEZQIJHCYNLMT-NTEUORMPSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
规范 SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-chlorophenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B415571.png)
![4-chloro-N-{1-[(2,6-dimethylanilino)carbonyl]-4-methylcyclohexyl}-N-(2-furylmethyl)benzamide](/img/structure/B415574.png)
![2-[2-(4-Toluidinoacetyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B415575.png)
![3-Phenyl-2-butenal [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415576.png)
![4-[4-[(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)oxy]phenyl]benzonitrile](/img/structure/B415580.png)
![N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415581.png)


![N-(4-methoxybenzyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B415586.png)

![10-(3-fluorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415589.png)
![7,7-dimethyl-10-(4-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B415591.png)
![Ethyl 2-({[3-bromo-5-(4-bromo-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B415592.png)
